N,N-Bis(3-chlorobenzyl)cyclopropanamine

LSD1/KDM1A inhibition Cyclopropanamine SAR Epigenetic drug discovery

N,N-Bis(3-chlorobenzyl)cyclopropanamine is a tertiary cyclopropanamine bearing two 3-chlorobenzyl substituents on the cyclopropyl nitrogen (C17H17Cl2N, MW 306.23 g/mol). The compound belongs to the arylcyclopropanamine (ACPA) class, a scaffold extensively investigated for lysine-specific demethylase 1 (LSD1/KDM1A) inhibition in oncology and neuroscience indications.

Molecular Formula C17H17Cl2N
Molecular Weight 306.2 g/mol
CAS No. 1353970-82-7
Cat. No. B3099384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(3-chlorobenzyl)cyclopropanamine
CAS1353970-82-7
Molecular FormulaC17H17Cl2N
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17Cl2N/c18-15-5-1-3-13(9-15)11-20(17-7-8-17)12-14-4-2-6-16(19)10-14/h1-6,9-10,17H,7-8,11-12H2
InChIKeyQIGYOKZNGHOWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(3-chlorobenzyl)cyclopropanamine (CAS 1353970-82-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N,N-Bis(3-chlorobenzyl)cyclopropanamine is a tertiary cyclopropanamine bearing two 3-chlorobenzyl substituents on the cyclopropyl nitrogen (C17H17Cl2N, MW 306.23 g/mol) . The compound belongs to the arylcyclopropanamine (ACPA) class, a scaffold extensively investigated for lysine-specific demethylase 1 (LSD1/KDM1A) inhibition in oncology and neuroscience indications [1]. Its N,N-bis(benzyl) architecture distinguishes it from the more common mono-substituted cyclopropanamine LSD1 inhibitor chemotypes such as tranylcypromine (2-phenylcyclopropanamine) and its derivatives, which typically bear a single aryl substituent at the cyclopropyl ring [1][2]. The meta-chloro substitution pattern on both benzyl rings introduces electron-withdrawing character and steric bulk that are predicted to modulate target binding and physicochemical properties relative to unsubstituted or para-substituted analogs [3]. Commercially, the compound is available from multiple suppliers at purity specifications ranging from 95% to 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why N,N-Bis(3-chlorobenzyl)cyclopropanamine Cannot Be Interchanged with Mono-Benzyl or Unsubstituted Cyclopropanamine Analogs


Cyclopropanamine-based LSD1 inhibitors exhibit steep structure-activity relationships (SAR) wherein even minor substituent changes can shift potency by orders of magnitude and alter selectivity between LSD1 and the off-target monoamine oxidases MAO-A and MAO-B [1]. The N,N-bis(3-chlorobenzyl) architecture creates a tertiary amine with two aromatic rings in a distinct three-dimensional arrangement around the cyclopropyl nitrogen, fundamentally different from mono-substituted analogs like N-(3-chlorobenzyl)cyclopropanamine (CAS 51586-21-1) or tranylcypromine, where the amine remains primary or secondary . The meta-chloro positioning on both rings introduces specific electronic effects that influence FAD-cofactor interactions within the LSD1 catalytic pocket; SAR studies demonstrate that meta-substitution on arylcyclopropanamines produces distinct IC50 shifts compared to para or ortho substitution, and that the presence of a second benzyl group eliminates the free amine required for mechanism-based irreversible inhibition via FAD adduct formation, potentially converting the inhibition mode from irreversible to reversible competitive [1][2]. Consequently, procurement of a mono-benzyl or unsubstituted cyclopropanamine as a generic substitute would yield a chemically and pharmacologically distinct entity with unpredictable target engagement, rendering cross-study comparisons invalid and experimental conclusions unreliable.

Quantitative Differentiation Evidence: N,N-Bis(3-chlorobenzyl)cyclopropanamine vs. Closest Structural Analogs


N,N-Bis(3-chlorobenzyl) vs. Mono-(3-chlorobenzyl) Substitution: Tertiary vs. Secondary Amine Architecture Alters LSD1 Inhibition Mechanism and Physicochemical Profile

N,N-Bis(3-chlorobenzyl)cyclopropanamine is a fully substituted tertiary amine (C17H17Cl2N, MW 306.23), whereas the closest mono-substituted analog N-(3-chlorobenzyl)cyclopropanamine (CAS 51586-21-1) is a secondary amine (C10H12ClN, MW 181.66) . The tertiary amine architecture eliminates the free N-H proton required for mechanism-based irreversible LSD1 inhibition via covalent FAD adduct formation, a hallmark of primary and secondary cyclopropanamine inhibitors such as tranylcypromine [1]. This structural distinction predicts a shift from irreversible to reversible competitive inhibition mode, potentially conferring distinct target residence time, selectivity, and off-rate kinetics relative to mono-substituted analogs [2]. The doubling of molecular weight from ~182 to ~306 g/mol and the addition of a second aromatic ring increase calculated logP and alter solubility, membrane permeability, and protein binding, all of which must be accounted for in assay design and data interpretation . Additionally, the N,N-bis(benzyl) motif increases the number of rotatable bonds from 3 to 6, modifying conformational entropy and binding thermodynamics .

LSD1/KDM1A inhibition Cyclopropanamine SAR Epigenetic drug discovery

Meta-Chloro Substitution Pattern on Both Benzyl Rings: Electronic and Steric Differentiation from Para-Chloro and Unsubstituted Benzyl Analogs

The compound bears chlorine atoms at the meta (3-) position on both benzyl rings, a substitution pattern with distinct electronic and steric consequences compared to para (4-) or ortho (2-) chloro analogs. In LSD1 inhibitor SAR from the arylcyclopropanamine literature, the meta position on the phenyl ring directly influences interaction with the FAD cofactor and surrounding hydrophobic pocket residues [1]. The Hammett σmeta value for chlorine is +0.37, compared to σpara of +0.23, indicating stronger electron-withdrawing character at the meta position, which modulates the electron density of the benzyl amine nitrogen and its basicity (predicted pKa shift) [2]. The bis(meta-chloro) arrangement creates a symmetrical dipole that affects molecular recognition and aqueous solubility compared to the unsubstituted N,N-dibenzylcyclopropanamine parent. Patent SAR data for related cyclopropanamine LSD1 inhibitors show that phenylcyclopropanamine (PCPA, unsubstituted) exhibits an LSD1 IC50 of approximately 32 μM, while introduction of specific aryl substituents can improve potency to low micromolar or nanomolar ranges, though the magnitude of improvement is highly position-dependent [3]. The meta-chloro substitution has been specifically noted in medicinal chemistry literature as favorable for modulating target selectivity versus off-target amine oxidases [1].

Structure-activity relationship Aryl substitution effects Halogen bonding

Commercially Available Purity Specifications: 95% vs. 98% Grade Options Enable Fit-for-Purpose Procurement

N,N-Bis(3-chlorobenzyl)cyclopropanamine is commercially available at two distinct purity grades: 95% (AKSci Catalog 5134DU) and 98% (Leyan Catalog 1807650, MolCore NLT 98%) . The 95% grade is cost-appropriate for primary screening and initial SAR exploration where minor impurities do not confound single-concentration activity readouts. The 98% grade provides higher assurance for dose-response IC50 determinations, co-crystallization trials, and cellular assay work where impurities could contribute to off-target effects. Both grades are supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, related analogs such as N,N-Bis(4-chlorobenzyl)cyclopropanamine and N,N-Bis(2-chlorobenzyl)cyclopropanamine are not listed by major suppliers, indicating limited commercial availability of the alternative regioisomers and making the meta-chloro compound the accessible choice within this substitution pattern . The boiling point of 392.5±27.0 °C and vapor pressure of 0.0±0.9 mmHg at 25°C indicate low volatility suitable for standard laboratory handling without specialized containment .

Quality control Analytical chemistry Procurement specification

Cyclopropane Ring Contribution to Metabolic Stability and Conformational Rigidity: Class-Level Differentiation from Non-Cyclopropyl Benzylamine Scaffolds

The cyclopropane ring in N,N-Bis(3-chlorobenzyl)cyclopropanamine constrains the amine geometry and reduces oxidative N-dealkylation compared to acyclic N,N-bis(3-chlorobenzyl)alkylamines [1]. In the broader cyclopropanamine literature, the cyclopropyl group is recognized in drug design for improving metabolic stability by sterically shielding the adjacent amine from CYP450-mediated oxidation, increasing biological activity via conformational restriction, and reducing plasma clearance [1]. Comparative metabolic stability data from the LSD1 inhibitor field show that cyclopropanamine-based inhibitors generally exhibit superior in vitro microsomal stability relative to acyclic amine counterparts, though the magnitude varies with substituent pattern [2]. For the specific N,N-bis(3-chlorobenzyl) architecture, the cyclopropane ring additionally constrains the spatial relationship between the two benzyl groups, potentially creating a defined pharmacophoric geometry that differs from flexible acyclic N,N-bis(3-chlorobenzyl)ethylamine or propylamine analogs. This conformational restriction reduces entropic penalties upon target binding and may enhance binding affinity relative to flexible analogs, consistent with established principles of conformational constraint in medicinal chemistry .

Metabolic stability Cyclopropane medicinal chemistry Drug design

Recommended Application Scenarios for N,N-Bis(3-chlorobenzyl)cyclopropanamine Based on Available Evidence


LSD1/KDM1A Inhibitor Screening and SAR Exploration Using a Reversible Tertiary Amine Chemotype

This compound is suited as a tool for LSD1 inhibitor screening campaigns where a non-covalent, reversible inhibition mechanism is desired—distinguishing it from irreversible cyclopropanamine inhibitors such as tranylcypromine and GSK2879552 that form covalent FAD adducts. The tertiary amine architecture (N,N-bis-substituted, no exchangeable NH proton) precludes mechanism-based irreversible inhibition, making it useful for studying reversible LSD1-ligand interactions via surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based enzymatic assays where covalent inactivation would confound kinetic analysis [1]. Researchers should note that the absence of published IC50 data for this specific compound necessitates internal dose-response characterization prior to use as a reference inhibitor. The meta-chloro substitution pattern and bis(benzyl) architecture can serve as a starting scaffold for systematic SAR exploration of N,N-disubstituted cyclopropanamine LSD1 inhibitors, a relatively under-explored sub-series within the ACPA class [2].

Comparative Medicinal Chemistry: Probing the Role of N-Substitution Degree on Cyclopropanamine Pharmacology

The compound enables direct comparison of tertiary (N,N-disubstituted) vs. secondary (N-monosubstituted) vs. primary (unsubstituted) cyclopropanamine pharmacology within a single aryl substitution series. By testing N,N-bis(3-chlorobenzyl)cyclopropanamine alongside N-(3-chlorobenzyl)cyclopropanamine (CAS 51586-21-1) and cyclopropanamine itself, researchers can isolate the effect of N-substitution degree on LSD1 inhibition potency, MAO selectivity, cellular permeability, and metabolic stability. The commercial availability of the mono-substituted comparator from multiple vendors facilitates such head-to-head studies. The 68.6% molecular weight increase, doubling of aromatic ring count, and elimination of hydrogen bond donor capacity create a well-defined test set for probing the physicochemical determinants of target engagement within the cyclopropanamine chemotype .

Metabolic Stability Profiling: Cyclopropane-Constrained Bis(Benzyl)Amine as a Probe for CYP450-Mediated N-Dealkylation Studies

The cyclopropane-constrained bis(benzyl)amine scaffold provides a valuable probe for studying the effect of cyclopropyl steric shielding on CYP450-mediated N-dealkylation rates. The compound can be incubated in liver microsome or hepatocyte assays alongside acyclic bis(benzyl)amine controls (e.g., N,N-bis(3-chlorobenzyl)ethylamine) to quantify the metabolic stabilization conferred by the cyclopropane ring. The meta-chloro substituents additionally serve as analytical handles for mass spectrometric detection and quantification of parent compound depletion and metabolite formation. Such studies are of direct relevance to drug discovery programs evaluating cyclopropanamine-containing lead series, where metabolic soft spots must be identified and engineered [1]. The 98% purity grade is recommended for these quantitative metabolism studies to minimize interference from impurities in metabolite identification .

Chemical Biology Probe Development: Bis(3-Chlorobenzyl) Pharmacophore for Epigenetic Target Engagement Studies

The symmetrical bis(3-chlorobenzyl) architecture may serve as a starting point for developing bifunctional chemical probes (e.g., PROTAC degraders or photoaffinity labeling reagents) targeting LSD1 or related epigenetic reader domains. The two benzyl rings provide potential vector points for linker attachment, while the cyclopropane core maintains conformational rigidity favorable for rational probe design. The commercial availability of the compound at 95-98% purity from multiple vendors ensures reliable supply for multistep derivatization and probe synthesis campaigns. The meta-chloro substituents can be leveraged for halogen bonding interactions with target proteins or for subsequent cross-coupling reactions enabling late-stage diversification, consistent with the C-H borylation/cross-coupling strategies demonstrated in the Miyamura et al. (2016) ACPA synthesis platform [2].

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